34-Dihydro-1H-2-benzopyran-6-boronic acid
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Overview
Description
34-Dihydro-1H-2-benzopyran-6-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-6-ylboronic acid, is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a dihydrobenzopyran ring. It is commonly used in various chemical reactions, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 34-Dihydro-1H-2-benzopyran-6-boronic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 34-Dihydro-1H-2-benzopyran-6-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides like bromine or chlorine, along with a base, are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, alcohols, and substituted benzopyran compounds .
Scientific Research Applications
34-Dihydro-1H-2-benzopyran-6-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 34-Dihydro-1H-2-benzopyran-6-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
34-Dihydro-1H-2-benzopyran-6-boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Uniqueness: What sets this compound apart is its dihydrobenzopyran ring structure, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler boronic acids .
Properties
Molecular Formula |
C9H11BO3 |
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Molecular Weight |
177.99 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylboronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5,11-12H,3-4,6H2 |
InChI Key |
LAADTVFOSUNHAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(COCC2)C=C1)(O)O |
Origin of Product |
United States |
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